molecular formula C10H7ClN2O2 B1613836 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride CAS No. 915707-46-9

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride

Cat. No. B1613836
CAS RN: 915707-46-9
M. Wt: 222.63 g/mol
InChI Key: OSKVPCDSIORYNO-UHFFFAOYSA-N
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Description

“3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride” is a specialty product used for proteomics research applications . Its empirical formula is C10H8N2O3 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “this compound”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride has been utilized in the synthesis of various 1,3,4-oxadiazole derivatives, showcasing its versatility in creating compounds with potential pharmacological applications. A study detailed the synthesis of these derivatives via the reaction between benzoyl chloride and oxasemicarbazide, followed by purification and evaluation for antibacterial activities. The antibacterial efficacy was tested against both gram-positive and gram-negative bacteria, indicating the chemical's role in developing new antibacterial agents (A. Singh, 2012).

Anticancer Activity

Further research into 1,3,4-oxadiazole derivatives synthesized from benzoyl chlorides, including this compound, revealed their potential in anticancer treatment. A particular study synthesized derivatives that were evaluated for their anticancer activity against various cancer cell lines. The findings suggested moderate to excellent anticancer activities compared to a reference drug, highlighting the compound's utility in cancer research (B. Ravinaik et al., 2021).

Novel Synthesis Approaches

Innovative synthesis methods involving this compound have been explored for creating new chemical structures. One study demonstrated a novel procedure leading to the formation of a more stable conjugated system by introducing a 1,2,4-oxadiazol ring through intramolecular replacement, revealing insights into the compound's reactivity and potential for creating novel molecules (Jianxin Yu et al., 2003).

Material Science Applications

Beyond pharmacological applications, derivatives of this compound have found use in material science. Research into electroluminescent materials has involved the synthesis of specific oxadiazole derivatives, exploring their physical properties and potential in electronic devices, indicating the chemical's versatility across different scientific fields (Han Li-kun, 2005).

Future Directions

Oxadiazoles, including “3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride”, have shown promise in various areas of medicinal chemistry . Future research may focus on designing new chemical entities with potential anti-infective activity . Additionally, the development of more efficient synthetic strategies for oxadiazoles could be a valuable area of future research .

properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-12-10(15-13-6)8-4-2-3-7(5-8)9(11)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKVPCDSIORYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640211
Record name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915707-46-9
Record name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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